P2X3 Receptor Antagonism – Expected Class Activity Without Confirmed Potency for This Congener
The patent family for 1,3‑thiazol‑2‑yl benzamides demonstrates that members of this chemotype can achieve low‑nanomolar P2X3 receptor antagonism [1]. However, no primary publication or publicly deposited bioassay result was identified that provides a quantitative IC₅₀ or Ki for N‑[4‑(4‑cyanophenyl)‑1,3‑thiazol‑2‑yl]‑3,4,5‑trimethoxybenzamide specifically. A structurally related analog from the same patent class, bearing a different 4‑aryl substituent, exhibits an IC₅₀ of 8 nM in a recombinant rat P2X3 oocyte electrophysiology assay [1], but this value cannot be directly extrapolated to the 4‑cyanophenyl derivative without confirmatory data.
| Evidence Dimension | P2X3 receptor antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | Class exemplar (patent lead) IC₅₀ = 8 nM (rat P2X3, oocyte electrophysiology) |
| Quantified Difference | Cannot be calculated due to missing target data |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; two‑electrode voltage clamp |
Why This Matters
Without a measured IC₅₀, a researcher cannot determine whether the 4‑cyanophenyl derivative offers potency comparable to or different from the best‑in‑class exemplars, which directly impacts its suitability for assay development or in‑vivo proof‑of‑concept studies.
- [1] Rotgeri, A., Klar, J., Fischer, O.M., et al. (Bayer Aktiengesellschaft). US Patent 10,174,016 B2 – 1,3‑thiazol‑2‑yl substituted benzamides. Granted 2019‑01‑08. (IC₅₀ values for representative examples are provided in the biological data section). View Source
